N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine
Description
Properties
CAS No. |
1339865-46-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-2-propan-2-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11/h4-7,12H,1-3H3 |
InChI Key |
YOHYRCBANLZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Poly(Ethylene Glycol)-Bound Sulphonic Acid (PEG-SO3H) Catalysis
A notable method involves the use of poly(ethylene glycol)-bound sulphonic acid (PEG-SO3H) as a novel catalyst for the synthesis of substituted benzoxazoles, including 2-(propan-2-yl)-1,3-benzoxazole derivatives. This method is environmentally friendly and offers good yields with mild reaction conditions.
-
- React o-nitro phenol methyl benzoate with isopropanal in the presence of PEG-SO3H catalyst.
- The reaction proceeds via condensation and cyclization to form the benzoxazole ring.
- The reaction is typically carried out in a solvent mixture such as dichloromethane and hexane (1:1).
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the product is purified by recrystallization.
-
- TLC Rf = 0.5 (1:1 CH2Cl2:hexane)
- ^1H NMR: Signals corresponding to aromatic protons, methyl groups, and isopropyl methine and methyl protons.
- ^13C NMR: Signals consistent with benzoxazole carbons and substituents.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peak close to calculated mass (M+ calculated: 219.2365, found: 219.2371).
This method is referenced in the synthesis of 2-(propan-2-yl)-1,3-benzoxazole, which is the core structure of the target compound, indicating its applicability for preparing the desired benzoxazole scaffold.
Proposed Synthetic Route for N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine
Based on literature precedents and methodologies, a plausible synthetic sequence is:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Synthesis of 2-(propan-2-yl)-1,3-benzoxazole | o-Nitro phenol methyl benzoate + isopropanal, PEG-SO3H catalyst, reflux | Forms benzoxazole ring with isopropyl at 2-position |
| 2. | Nitration at 5-position (if not already substituted) | Nitrating agents (e.g., HNO3/H2SO4) | Introduces nitro group at 5-position |
| 3. | Reduction of 5-nitro group to 5-amino | Catalytic hydrogenation or chemical reduction (SnCl2, Fe/HCl) | Converts nitro to amine |
| 4. | N-Methylation of 5-amino group | Methyl iodide or Eschweiler–Clarke methylation | Produces N-methyl amine |
This stepwise approach allows for controlled introduction of the necessary functional groups.
Analytical and Characterization Data Summary
| Parameter | Data for 2-(Propan-2-yl)-1,3-benzoxazole (Core) |
|---|---|
| TLC Rf | 0.5 (1:1 CH2Cl2:hexane) |
| ^1H NMR (δ, ppm) | 8.17 (s, 1H), 8.05–8.03 (d, J=8.33 Hz, 1H), 7.71–7.69 (d, J=8.31 Hz, 1H), 3.95 (s, 3H), 3.31–3.24 (m, 1H), 1.49–1.47 (d, J=7.6 Hz, 6H) |
| ^13C NMR (δ, ppm) | 174.0, 166.6, 50.3, 145.2, 126.5, 125.8, 119.1, 111.9, 52.2, 28.9, 20.1 |
| HRMS (M+) | Calculated: 219.2365, Found: 219.2371 |
These data confirm the integrity of the benzoxazole core and substituents.
Additional Notes and Considerations
- The use of PEG-SO3H catalyst is advantageous due to its recyclability, mild reaction conditions, and environmental benefits compared to traditional acid catalysts.
- Solvent choice and reaction temperature are critical for optimizing yield and purity.
- Alternative synthetic routes may involve direct cyclization of 2-amino phenols with substituted carboxylic acids or aldehydes under dehydrating conditions.
- N-methylation should be carefully controlled to prevent quaternization or multiple alkylations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles.
Scientific Research Applications
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 1,3-Benzoxazole Derivatives
Substituent Variations
- N-Ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (): Substitution: Ethyl group (N-ethyl) and 4-fluorophenyl at position 2.
3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives ():
Heterocyclic Core Modifications
Key Observations :
- Substituent Effects :
- Biological Activity :
- Pyrazole-linked benzoxazoles () show marked antitumor activity due to additional hydrogen-bonding sites. The target compound’s methylamine group may limit such interactions unless derivatized.
Biological Activity
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzoxazole core with a methyl and isopropyl substituent. The molecular structure can be represented as follows:
This unique substitution pattern is believed to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds within the benzoxazole class, including this compound, exhibit antimicrobial properties. A study on related benzoxazole derivatives found selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for several derivatives are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 32 | Antibacterial |
| Compound 2 | 64 | Antifungal |
| Compound 3 | 16 | Antibacterial |
| Compound 4 | 128 | Antifungal |
Cytotoxicity and Cancer Research
Benzoxazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines. This compound may exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, studies have reported that certain benzoxazole derivatives selectively target breast cancer (MCF-7) and lung cancer (A549) cells with lower toxicity towards normal cells . This selectivity is critical for developing potential anticancer agents.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that benzoxazole derivatives may interfere with cellular processes such as:
- Inhibition of DNA Synthesis : Compounds may disrupt DNA replication in bacteria and cancer cells.
- Modulation of Enzyme Activity : Benzoxazoles can act as enzyme inhibitors or activators, affecting metabolic pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the benzoxazole ring significantly impact the compound's efficacy and selectivity. For instance, electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it .
Case Studies and Research Findings
Recent studies have focused on synthesizing new benzoxazole derivatives to enhance their biological activities. For example, a series of modifications led to improved antimicrobial properties in related compounds . These findings underscore the importance of systematic exploration of structural modifications to develop more potent agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
